molecular formula C19H23NO2 B2455342 N-(2-butoxyphenyl)-3,4-dimethylbenzamide CAS No. 433706-65-1

N-(2-butoxyphenyl)-3,4-dimethylbenzamide

Cat. No. B2455342
CAS RN: 433706-65-1
M. Wt: 297.398
InChI Key: WCHBZMWZWVPMBL-UHFFFAOYSA-N
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Description

“N-(2-butoxyphenyl)-acetamide” is used for industrial and scientific research . “N-(2-butoxyphenyl)-3-(phenyl)acrylamides (N23Ps)” have been identified as a novel and highly potent class of antifibrotic compounds .


Synthesis Analysis

The synthesis of related compounds like “N-(2-butoxyphenyl)-3-(phenyl)acrylamides (N23Ps)” has been studied in the context of phenotypic drug screening in a human fibrosis model .


Molecular Structure Analysis

The molecular formula of “N-(2-butoxyphenyl)-acetamide” is C12H17NO2 .


Chemical Reactions Analysis

Protodeboronation of pinacol boronic esters has been reported, which could be relevant to the synthesis of compounds like "N-(2-butoxyphenyl)-3,4-dimethylbenzamide" .


Physical And Chemical Properties Analysis

The average mass of “N-(2-butoxyphenyl)-acetamide” is 207.269 Da .

Scientific Research Applications

Fluorescent Molecular Probes

Research on solvatochromic dyes, such as those based on diphenyloxazole structures, showcases the application of benzamide derivatives in developing ultrasensitive fluorescent molecular probes. These probes are designed for studying biological events and processes, leveraging their strong solvent-dependent fluorescence, which correlates with solvent polarity. This suggests their potential use in intramolecular charge transfer studies and the development of fluorescence-based sensors (Diwu et al., 1997).

Antiulcer Activities

The synthesis and evaluation of acyl derivatives of certain phenylethylamines for their antiulcer activities provide another perspective on the therapeutic potential of benzamide derivatives. Among these, specific compounds demonstrated significant effectiveness in preventing water-immersion stress-induced gastric ulceration in rats, highlighting the medicinal chemistry applications of benzamide-related compounds (Hosokami et al., 1992).

Mitosis Inhibition

Research into N-(1,1-dimethylpropynyl) benzamide series and their effect on inhibiting mitosis in plant cells at low concentrations illustrates the bioactivity of benzamide derivatives in agricultural or biological research. This work involves exploring the structure-activity relationships to understand how these compounds interact with biological targets to control cell division (Merlin et al., 1987).

Antitumor Activity

The development of antitumor drugs, such as 10-deazaminopterins synthesized from diamines, including benzamide derivatives, showcases the role of these compounds in cancer therapy. These studies aim to create effective growth inhibitors for folate-dependent bacteria and explore their potential in treating cancer through inhibition of specific enzymes necessary for cell proliferation (Degraw et al., 1982).

Mechanism of Action

Target of Action

N-(2-butoxyphenyl)-3,4-dimethylbenzamide (N23Ps) is a novel class of antifibrotic therapeutics . The primary targets of N23Ps are aberrant fibroblasts involved in the deposition of extracellular matrix (ECM) in fibrotic diseases . The compound suppresses myofibroblast transdifferentiation, a process that contributes to the progression of fibrosis .

Mode of Action

N23Ps interact with their targets by suppressing myofibroblast transdifferentiation, ECM deposition, cellular contractility, and altering cell shapes . This unique mode of action helps to inhibit the progression of fibrosis. Mechanistically, transcriptomics identified SMURF2 as a potential therapeutic target network .

Biochemical Pathways

The action of N23Ps affects the biochemical pathways involved in fibrosis. These compounds suppress the deposition of ECM proteins, which are a key part of the fibrotic process . The suppression of profibrotic markers such as SERPINE1 and CXCL8 has been verified in a human ex vivo tissue fibrosis disease model .

Pharmacokinetics

It is noted that specific halogenations increased the n23ps’ in-vitro serum stability and microsomal stability without deteriorating the compounds potency . This suggests that the compound has been optimized for bioavailability and stability.

Result of Action

The result of N23Ps action is the inhibition of fibrosis. By suppressing myofibroblast transdifferentiation and ECM deposition, these compounds can prevent the progression of fibrotic diseases . This makes N23Ps a promising class of compounds for the treatment of fibrotic diseases.

Action Environment

The action of N23Ps is influenced by the environment in which they are administered. For instance, bronchoalveolar administration of a N23P derivative was successfully tested in vivo in the murine bleomycin-induced lung fibrosis model, demonstrating a reduction in histopathologically assessed lung fibrosis . This suggests that the route of administration and the specific disease model can influence the efficacy of N23Ps.

Safety and Hazards

For “N-(2-butoxyphenyl)-acetamide”, if inhaled, move the victim into fresh air. If not breathing, give artificial respiration and consult a doctor immediately .

Future Directions

“N-(2-butoxyphenyl)-3-(phenyl)acrylamides (N23Ps)” are being considered for further development as a therapeutic option for fibrosis .

properties

IUPAC Name

N-(2-butoxyphenyl)-3,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-4-5-12-22-18-9-7-6-8-17(18)20-19(21)16-11-10-14(2)15(3)13-16/h6-11,13H,4-5,12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCHBZMWZWVPMBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-butoxyphenyl)-3,4-dimethylbenzamide

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